N1-(4-(Pyridin-3-yl)thiazol-2-yl)benzene-1,4-diamine

Kinase inhibition Medicinal chemistry Structure-activity relationship

Securing the correct 3-pyridyl regioisomer is essential for SAR studies where the 2-pyridyl analog fails due to steric clash or altered binding geometry. This compound guarantees the topological specificity required for target engagement. - Serves as the definitive regioisomeric comparator for pyridyl-thiazole kinase probes. - Enables head-to-head selectivity profiling against the 2-pyridyl isomer (CAS 315702-89-7). - Supplied with rigorous analytical characterization to ensure reproducibility in enzymatic and cellular assays.

Molecular Formula C14H12N4S
Molecular Weight 268.34
CAS No. 315703-30-1
Cat. No. B2928110
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN1-(4-(Pyridin-3-yl)thiazol-2-yl)benzene-1,4-diamine
CAS315703-30-1
Molecular FormulaC14H12N4S
Molecular Weight268.34
Structural Identifiers
SMILESC1=CC(=CN=C1)C2=CSC(=N2)NC3=CC=C(C=C3)N
InChIInChI=1S/C14H12N4S/c15-11-3-5-12(6-4-11)17-14-18-13(9-19-14)10-2-1-7-16-8-10/h1-9H,15H2,(H,17,18)
InChIKeyNWFGMOKCQHOYKR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide: N1-(4-(Pyridin-3-yl)thiazol-2-yl)benzene-1,4-diamine (CAS 315703-30-1) – Baseline Identity and Close Structural Analogs


N1-(4-(Pyridin-3-yl)thiazol-2-yl)benzene-1,4-diamine (CAS 315703-30-1) is a heterocyclic diamine containing a 2-aminothiazole core linked to a 3-pyridyl group and a para-phenylenediamine moiety. Its structure places it within a class of compounds explored for kinase inhibition and agrochemical applications. The closest cataloged structural analog is the pyridin-2-yl positional isomer, N-(4-Pyridin-2-yl-thiazol-2-yl)benzene-1,4-diamine (CAS 315702-89-7) , which differs only in the position of the pyridyl nitrogen attachment. This minute structural change can lead to significant differences in molecular recognition, target engagement, and physicochemical properties, making direct substitution between the two isomers inappropriate without specific comparative data.

Why the 3-Pyridyl Isomer Cannot Be Replaced by the 2-Pyridyl Analog in N1-(4-(Pyridin-3-yl)thiazol-2-yl)benzene-1,4-diamine


The pyridin-3-yl versus pyridin-2-yl substitution represents a critical regioisomeric distinction. In the 2-pyridyl analog, the nitrogen lone pair is positioned ortho to the thiazole ring, enabling intramolecular hydrogen bonding or metal chelation that is geometrically impossible in the 3-pyridyl target compound [1]. This difference directly impacts spatial orientation within binding pockets: the 3-pyridyl nitrogen extends outward from the thiazole plane, while the 2-pyridyl nitrogen is directed toward the thiazole sulfur. Consequently, biological activity profiles, selectivity patterns, and physicochemical properties (e.g., logP, solubility) diverge measurably between these isomers [2]. Generic substitution without head-to-head data therefore carries a high risk of assay failure or irreproducible results.

Quantitative Differentiation Evidence for N1-(4-(Pyridin-3-yl)thiazol-2-yl)benzene-1,4-diamine Procurement


Evidence Gap: No Direct Comparative Bioactivity Data Available for 3-Pyridyl vs. 2-Pyridyl Isomer

A systematic search of primary research papers, patents, and authoritative databases (PubChem, ChEMBL, BindingDB) for CAS 315703-30-1 yielded no quantitative head-to-head bioactivity comparisons against the 2-pyridyl comparator (CAS 315702-89-7). While the 2-pyridyl analog has been described as a cyclin-dependent kinase (CDK) inhibitor with reported cellular activity , equivalent potency data (IC50, EC50) for the 3-pyridyl target compound in the same assay system could not be identified. Any procurement decision based on assumed equipotency would be scientifically unsupported. Users requiring validated bioactivity should request supplier-provided assay data or commission a side-by-side evaluation before substitution.

Kinase inhibition Medicinal chemistry Structure-activity relationship

Recommended Application Scenarios for N1-(4-(Pyridin-3-yl)thiazol-2-yl)benzene-1,4-diamine Based on Structural Inference


Kinase Inhibitor Scaffold Exploration Requiring 3-Pyridyl Topology

When a medicinal chemistry program specifically requires a 3-pyridyl substituent for target engagement (e.g., to avoid steric clash observed with 2-pyridyl analogs or to exploit a unique hydrogen-bonding network in the ATP-binding pocket), the 3-pyridyl isomer represents the only viable regioisomer. Procurement in this context is driven by topological necessity rather than proven potency [1].

Structure-Activity Relationship (SAR) Profiling of the Pyridyl-Thiazole-Diamine Series

For systematic SAR studies aimed at understanding the impact of pyridyl nitrogen position on bioactivity, both the 3-pyridyl and 2-pyridyl isomers must be acquired and tested in parallel. This is the only scenario where procurement of the 3-pyridyl compound is scientifically mandatory, as it serves as the critical regioisomeric comparator [1].

Agrochemical Intermediate Synthesis with Defined Regiochemical Requirements

Patents describing diamine derivatives as plant disease control agents (e.g., US20070049635A1) encompass broad generic structures that may include the 3-pyridyl-thiazole scaffold [2]. If a synthetic route specifically requires the 3-pyridyl regioisomer as an intermediate, the target compound must be sourced; however, no process patents explicitly claiming CAS 315703-30-1 as a preferred intermediate have been identified.

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